molecular formula C7H8ClNO2 B1350376 2-Methylnicotinic acid hydrochloride CAS No. 21636-09-9

2-Methylnicotinic acid hydrochloride

Cat. No.: B1350376
CAS No.: 21636-09-9
M. Wt: 173.6 g/mol
InChI Key: AVVWIRGCRHNVFA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methylnicotinic acid hydrochloride typically involves the reaction of 2-methylpyridine with an oxidizing agent to form 2-methylnicotinic acid, which is then converted to its hydrochloride salt. One common method involves the oxidation of 2-methylpyridine using potassium permanganate under acidic conditions . The resulting 2-methylnicotinic acid is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidation reactions using readily available raw materials such as 2-methylpyridine. The process is

Biological Activity

2-Methylnicotinic acid hydrochloride (2-MNA·HCl) is a derivative of nicotinic acid, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

2-Methylnicotinic acid is characterized by a methyl group at the second position of the pyridine ring and a carboxylic acid group at the third position. Its molecular formula is C7H8NO2C_7H_8NO_2 with a molecular weight of approximately 154.14 g/mol. The synthesis of 2-MNA can be achieved through various methods, including the direct methylation of nicotinic acid or via multi-step synthetic routes involving pyridine derivatives.

Biological Activities

1. Antimicrobial Activity:
Research indicates that 2-MNA exhibits significant antimicrobial properties, particularly against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens like Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) comparable to other known antibiotics .

2. RNA Structure Probing:
As a SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent, 2-MNA is utilized in RNA structure probing to assess mRNA accessibility and folding in live plant cells. This application highlights its importance in molecular biology and genetic research .

3. Anti-inflammatory Effects:
Studies have suggested that 2-MNA may possess anti-inflammatory properties. In cellular models, it has been shown to modulate inflammatory responses by affecting the expression levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Structure-Activity Relationships (SAR)

The biological activity of 2-MNA can be influenced by its structural modifications. Research on SAR has demonstrated that alterations in the pyridine ring or carboxylic acid group can significantly affect its potency against various biological targets. For instance, derivatives with enhanced lipophilicity often exhibit improved membrane permeability, which can enhance their antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Mycobacterium tuberculosis0.12
Escherichia coli0.25
Staphylococcus aureus0.15

Table 2: Inflammatory Cytokine Modulation by 2-MNA

CytokineControl LevelLevel with 2-MNA (µM)
TNF-α10050
IL-68030

Case Studies

Case Study 1: Antimicrobial Efficacy Against Drug-resistant Strains
A study evaluated the efficacy of 2-MNA against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that it retained significant antibacterial activity, suggesting potential use as an alternative treatment for resistant infections .

Case Study 2: RNA Probing in Plant Cells
In an experimental setup involving Arabidopsis thaliana, researchers employed 2-MNA as a SHAPE reagent to investigate RNA structures in vivo. The findings revealed critical insights into mRNA stability and interaction with cellular components, emphasizing its utility in plant molecular biology .

Properties

IUPAC Name

2-methylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h2-4H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWIRGCRHNVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376471
Record name 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21636-09-9
Record name 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 2-methylnicotinate (13.0 g, 86.1 mmol) in conc. HCl (65 mL) was heated to reflux overnight. The mixture was concentration under reduced pressure to give a solid which was washed twice with chloroform and dried to afford 2-methyl-nicotinic acid hydrochloride. The salt was dissolved in a minimum amount of methanol and the pH was adjusted with triethylamine to pH 3-4. The precipitated solid was filtered, washed with acetone and dried under high vacuum to afford 2-methyl-nicotinic acid (10.2 g, 87%) as an off-white-solid.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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